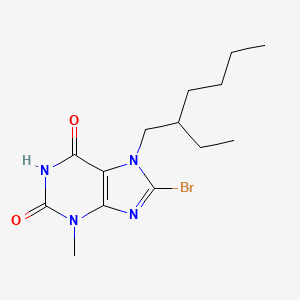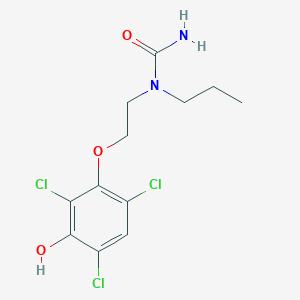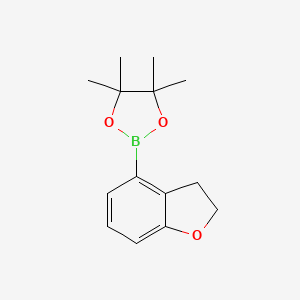![molecular formula C21H19BrN2O3S B2957654 1-(4-{[1-(4-bromophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl]sulfonyl}phenyl)ethan-1-one CAS No. 900011-09-8](/img/structure/B2957654.png)
1-(4-{[1-(4-bromophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl]sulfonyl}phenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-{[1-(4-bromophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl]sulfonyl}phenyl)ethan-1-one is a complex organic compound that features a unique structure combining a pyrrolo[1,2-a]pyrazine core with a sulfonyl group and a bromophenyl moiety
Méthodes De Préparation
The synthesis of 1-(4-{[1-(4-bromophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl]sulfonyl}phenyl)ethan-1-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolo[1,2-a]pyrazine core, followed by the introduction of the bromophenyl group and the sulfonyl group. Common reaction conditions include the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve optimization of these conditions to increase yield and purity.
Analyse Des Réactions Chimiques
1-(4-{[1-(4-bromophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl]sulfonyl}phenyl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Applications De Recherche Scientifique
1-(4-{[1-(4-bromophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl]sulfonyl}phenyl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic uses.
Mécanisme D'action
The mechanism of action of 1-(4-{[1-(4-bromophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl]sulfonyl}phenyl)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, which are involved in signaling pathways related to inflammation or cancer. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(4-{[1-(4-bromophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl]sulfonyl}phenyl)ethan-1-one can be compared with other similar compounds, such as:
1-(4-bromophenyl)-2-(4-chlorophenyl)ethanone: This compound shares the bromophenyl group but differs in the presence of a chlorophenyl group instead of the pyrrolo[1,2-a]pyrazine core.
Imidazo[1,2-a]pyrimidines: These compounds have a similar heterocyclic structure and are also studied for their medicinal and material applications.
Pyrazoline Derivatives: These compounds, like the one studied for its biological activities on rainbow trout alevins, share structural similarities and are explored for their pharmacological properties.
The uniqueness of this compound lies in its combination of the pyrrolo[1,2-a]pyrazine core with the sulfonyl and bromophenyl groups, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-[4-[[1-(4-bromophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]sulfonyl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O3S/c1-15(25)16-6-10-19(11-7-16)28(26,27)24-14-13-23-12-2-3-20(23)21(24)17-4-8-18(22)9-5-17/h2-12,21H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSFFYGBAJYHTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN3C=CC=C3C2C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2957571.png)
![N-(3-fluoro-4-methylphenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2957572.png)

![(Z)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methoxybenzylidene)-4-methyl-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2957576.png)

![6-chloro-N-[(2-cyclohexyl-1,3-thiazol-4-yl)methyl]-N-[(furan-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2957579.png)

![Methyl 2-{4-[(2-furylcarbonyl)amino]phenoxy}benzenecarboxylate](/img/structure/B2957583.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-bromobenzamide](/img/structure/B2957587.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2957588.png)



![2-(3,4-DIMETHYLPHENYL)-3-(ETHYLSULFANYL)-N-(4-FLUOROPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE](/img/structure/B2957594.png)
